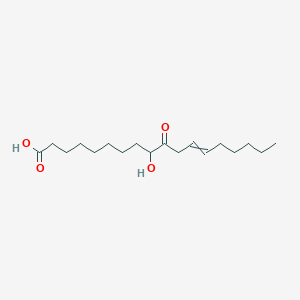

9-Hydroxy-10-oxooctadec-12-enoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

9-hydroxy-10-oxooctadec-12-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O4/c1-2-3-4-5-7-10-13-16(19)17(20)14-11-8-6-9-12-15-18(21)22/h7,10,17,20H,2-6,8-9,11-15H2,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUSHOISAFGTTRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC(=O)C(CCCCCCCC(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10649065 | |

| Record name | 9-Hydroxy-10-oxooctadec-12-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10649065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26369-27-7 | |

| Record name | 9-Hydroxy-10-oxooctadec-12-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10649065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthesis and Metabolic Pathways of 9 Hydroxy 10 Oxooctadec 12 Enoic Acid

Precursor Substrate Utilization in Metabolic Pathways

The biosynthesis of 9-Hydroxy-10-oxooctadec-12-enoic acid begins with the availability of specific unsaturated C18 fatty acid substrates. These precursors are channeled into oxylipin pathways in various organisms, from fungi to plants, where they undergo enzymatic modification.

Linoleic Acid as a Primary Biosynthetic Precursor

Linoleic acid (an 18:2 fatty acid) serves as a primary substrate for the synthesis of this compound. In the pathogenic fungus Rhizoctonia solani, mycelia have been shown to convert linoleic acid (18:2n-6) into the α-ketol, 9S-hydroxy-10-oxo-12Z-octadecenoic acid. researchgate.net This conversion is part of the broader oxylipin biosynthesis catalyzed by dioxygenase (DOX)-cytochrome P450 fusion enzymes. researchgate.net In plants, such as wheat, incubation of root homogenates with linoleic acid leads to the production of numerous oxylipins, indicating its central role as a precursor in the allene (B1206475) oxide synthase (AOS) pathway that generates these compounds. nih.gov

Hydroperoxy Fatty Acids as Intermediates (e.g., 9-Hydroperoxy Linoleic Acid)

A critical step in the metabolic pathway is the conversion of linoleic acid into a hydroperoxy fatty acid intermediate. gsartor.org Specifically, 9S-hydroperoxy-10E, 12Z-octadecadienoic acid (9-HPOD) is a key intermediate. researchgate.netnih.gov In wheat roots, enzyme preparations readily convert 9-HPOD into ketol products. nih.gov The general mechanism for ketol synthesis involves the initial action of lipoxygenases (LOXs) on linoleic or linolenic acids to produce these hydroperoxide fatty acids, which are then directed into various enzymatic sub-branches, including the one leading to ketol formation. gsartor.org The formation of 9-HPOD from linoleic acid is a well-established enzymatic reaction in plants and fungi. researchgate.netresearchgate.net

Oleic Acid as a Substrate in Microbial Biotransformation

Oleic acid is a well-documented substrate for microbial biotransformation, leading to a variety of hydroxylated and oxidized fatty acid products. However, its role as a direct precursor for this compound is not established in the available scientific literature. Instead, microbial action on oleic acid typically yields different compounds. For instance, various bacteria and yeasts convert oleic acid into 10-hydroxyoctadecanoic acid and subsequently 10-oxo-octadecanoic acid. nih.govresearchgate.netmdpi.com This process is catalyzed by oleate (B1233923) hydratase enzymes that selectively add a hydroxyl group at position 10. researchgate.netnih.gov Other microorganisms, such as Pseudomonas species, can convert oleic acid into products like 10-hydroxy-8E-octadecenoic acid and 7,10-dihydroxy-8E-octadecenoic acid. researchgate.net While these transformations highlight the capacity of microbes to functionalize oleic acid, they result in products structurally distinct from this compound.

Table 1: Precursor Substrates in the Biosynthesis of this compound and Related Compounds

| Precursor Substrate | Organism/System | Key Intermediate/Product | Reference |

|---|---|---|---|

| Linoleic Acid | Rhizoctonia solani (fungus) | 9S-hydroxy-10-oxo-12Z-octadecenoic acid | researchgate.net |

| Linoleic Acid | Wheat Roots (plant) | Oxylipins via AOS pathway | nih.gov |

| 9-Hydroperoxy Linoleic Acid (9-HPOD) | Wheat Roots (plant) | Ketols (including 9-hydroxy-10-oxo derivatives) | nih.gov |

| Oleic Acid | Saccharomyces cerevisiae (yeast) | 10-hydroxyoctadecanoic acid | nih.gov |

| Oleic Acid | Nocardia aurantia, Mycobacterium fortuitum (bacteria) | 10-oxo-octadecanoic acid | nih.gov |

| Oleic Acid | Pseudomonas aeruginosa (bacteria) | 7,10-dihydroxy-8(E)-octadecenoic acid | researchgate.net |

Enzymatic Mechanisms in Ketol Formation

The conversion of hydroperoxy fatty acids into the final ketol product is governed by specific enzymatic machinery. The Allene Oxide Synthase (AOS) pathway is central to this transformation, involving the formation of highly reactive epoxide intermediates.

Role of Allene Oxide Synthase (AOS) Pathways

The Allene Oxide Synthase (AOS) pathway is a major branch of oxylipin biosynthesis responsible for generating ketols. gsartor.org AOS enzymes, which are part of the cytochrome P450 family (CYP74), catalyze the dehydration of fatty acid hydroperoxides. gsartor.orgresearchgate.net Specifically, the 9-AOS pathway acts on 9-hydroperoxy fatty acid substrates to produce 9-ketols. gsartor.org In the fungus Rhizoctonia solani, the biosynthesis of 9S-hydroxy-10-oxo-12Z-octadecenoic acid is attributed to the activity of a 9S-DOX-allene oxide synthase. researchgate.net The AOS enzyme converts the hydroperoxide into an unstable allene oxide, which can then be hydrolyzed, either non-enzymatically or with enzymatic assistance, to form α- and γ-ketols. gsartor.orgresearchgate.net

The pivotal step in the AOS pathway is the formation of a highly unstable allene oxide (an epoxide) intermediate. gsartor.orgresearchgate.net When 9-HPOD is the substrate, 9-AOS activity leads to the formation of 9,10-Epoxyoctadecadienoic acid (specifically, 9S(10)epoxy-10,12Z-octadecadienoic acid). researchgate.netgsartor.org This allene oxide is short-lived and rapidly decomposes. researchgate.netnih.gov The subsequent hydrolysis of this epoxide intermediate leads to the final α-ketol product, this compound. researchgate.netgsartor.org Isotopic labeling studies using flax enzymes have provided strong evidence for the essential role of these allene epoxide intermediates in the formation of α-ketols. nih.gov The hydrolysis involves the breakage of the epoxide ring and the formation of hydroxyl and keto functional groups on adjacent carbons. gsartor.org

Table 2: Enzymatic Mechanism of this compound Formation

| Step | Enzyme/Pathway | Substrate | Intermediate/Product | Reference |

|---|---|---|---|---|

| 1. Hydroperoxidation | Lipoxygenase (LOX) | Linoleic Acid | 9-Hydroperoxy Linoleic Acid (9-HPOD) | gsartor.org |

| 2. Dehydration | Allene Oxide Synthase (AOS) | 9-Hydroperoxy Linoleic Acid (9-HPOD) | 9,10-Epoxyoctadecadienoic Acid (Allene Oxide) | researchgate.netgsartor.orgresearchgate.net |

| 3. Hydrolysis | (Non-enzymatic or assisted) | 9,10-Epoxyoctadecadienoic Acid | This compound | researchgate.netgsartor.org |

Non-Enzymatic Hydrolysis to Ketols

The proposed non-enzymatic pathway to ketols often involves an unstable allene oxide intermediate. While allene oxide is typically generated by the enzymatic action of allene oxide synthase, its subsequent hydrolysis to α- and γ-ketols can occur spontaneously. nih.gov The hydrolysis of the allene oxide can proceed through two distinct mechanisms depending on the conditions. A base-dependent nucleophilic substitution (SN2 or SN1) can lead to the formation of α-ketols. nih.gov Conversely, acid-dependent conditions can favor an electrophilic reaction initiated by the protonation of the oxirane ring, resulting in the formation of γ-ketols. nih.gov Therefore, the non-enzymatic conversion of a 9-hydroperoxy fatty acid to this compound is chemically plausible, likely proceeding through the spontaneous hydrolysis of an allene oxide intermediate under neutral to slightly basic conditions.

Hydroperoxide Isomerase Activity and Product Specificity

Hydroperoxide isomerases are key enzymes in the conversion of fatty acid hydroperoxides into various oxylipins, including ketols. These enzymes exhibit significant substrate and product specificity. In the context of this compound biosynthesis, a crucial enzyme is one that specifically recognizes and converts 9-hydroperoxy-10,12-octadecadienoic acid (9-HPODE).

An example of such enzymatic activity is found in corn germ, which contains a linoleic acid hydroperoxide isomerase. This enzyme is capable of converting 9-hydroperoxy-trans-10,cis-12-octadecadienoic acid into 10-oxo-9-hydroxy-cis-12-octadecenoic acid. researchgate.net The reaction catalyzed by the corn germ hydroperoxide isomerase involves an inversion of the stereoconfiguration at the carbon atom bearing the hydroperoxy group, which is consistent with a bimolecular nucleophilic substitution (SN2) mechanism. researchgate.net This specificity for the 9-hydroperoxide isomer of linoleic acid is a critical determinant in the formation of the corresponding 9-hydroxy-10-oxo fatty acid.

The table below summarizes the product specificity of the corn germ hydroperoxide isomerase.

| Substrate | Major Product |

| 9-D(S)-Hydroperoxy-trans-10,cis-12-octadecadienoic acid | 10-oxo-9-L(R)-hydroxy-cis-12-octadecenoic acid |

Involvement of Dioxygenases in Fatty Acid Oxygenation

The biosynthesis of this compound is initiated by the action of dioxygenases, specifically lipoxygenases (LOXs), which catalyze the insertion of molecular oxygen into polyunsaturated fatty acids. This oxygenation step is regioselective and stereoselective, leading to the formation of specific hydroperoxy fatty acids.

To produce this compound, the initial step requires the formation of 9-hydroperoxy-10,12-octadecadienoic acid (9-HPODE) from linoleic acid. This is achieved by the action of 9-lipoxygenases (9-LOXs). These enzymes are widespread in plants and have been identified in various species. For instance, maize (Zea mays) seeds are a rich source of a 9-lipoxygenase that specifically oxidizes linoleic acid to 9(S)-hydroperoxy-10(E),12(Z)-octadecadienoic acid. nih.gov The action of 9-LOX is the committed step in the pathway leading to 9-hydroxy-10-oxo fatty acids. In addition to plant LOXs, some fungal dioxygenases have also been shown to produce 9-hydroperoxy derivatives of C18 fatty acids. semanticscholar.org

Comparative Biosynthetic Routes Across Biological Domains

The biosynthesis of this compound and related oxylipins is not confined to a single biological kingdom. Fungi, plants, and bacteria have all been shown to possess metabolic pathways for the production of this class of compounds, although the specific enzymes and intermediates can vary.

Fungal Biosynthesis (e.g., Aspergillus terreus, Lasiodiplodia theobromae, Fusarium oxysporum)

Several fungal species are known to produce a diverse array of oxylipins, some of which are structurally related to this compound. The biosynthesis of these compounds in fungi often mirrors aspects of the pathways found in plants, involving dioxygenases and hydroperoxide intermediates.

Fusarium oxysporum, a plant pathogenic fungus, is known to produce jasmonic acid, a signaling molecule whose biosynthesis involves the formation of ketol fatty acids. nih.gov The genome of F. oxysporum encodes for several dioxygenases (DOXs) and lipoxygenases (LOXs) that can oxygenate C18 fatty acids to produce hydroperoxides. nih.gov While the primary focus of research in this organism has been on the jasmonate pathway initiated by 13-LOX, the presence of 9-dioxygenase activity suggests the potential for the formation of 9-hydroperoxy precursors required for this compound synthesis. semanticscholar.org

Similarly, Lasiodiplodia theobromae is a prolific producer of jasmonates, indicating a robust oxylipin biosynthetic capability. nih.gov Studies on this fungus have identified a 9R-dioxygenase that converts polyunsaturated fatty acids into their corresponding 9R-hydroperoxy derivatives. semanticscholar.org Although these 9-hydroperoxides are not direct precursors for the typical plant jasmonate pathway, they could potentially be shunted into pathways leading to the formation of 9-hydroxy-10-oxo fatty acids. The biosynthetic pathways of oxylipins in Aspergillus terreus are less characterized in the context of this specific ketol.

Plant Biosynthetic Pathways

In plants, the biosynthesis of this compound is part of the broader oxylipin pathway, which is involved in plant defense and development. The pathway is initiated by the oxygenation of linolenic or linoleic acid by a 9-lipoxygenase (9-LOX). researchgate.net

The resulting 9-hydroperoxy fatty acid is then converted into an unstable allene oxide by the action of allene oxide synthase (AOS). researchgate.net This allene oxide can then undergo hydrolysis to form the α-ketol, this compound. This hydrolysis can occur spontaneously or may be facilitated by other enzymes. The co-expression of a 9-LOX and an AOS in plants like Nicotiana benthamiana and Arabidopsis thaliana has been shown to be sufficient for the production of 9-hydroxy-10-oxo-12(Z),15(Z)-octadecadienoic acid (KODA), a close analog of the target compound. researchgate.net

The key enzymes and intermediates in the plant biosynthetic pathway are summarized in the table below.

| Step | Enzyme | Substrate | Product |

| 1 | 9-Lipoxygenase (9-LOX) | Linoleic Acid | 9-Hydroperoxy-10,12-octadecadienoic acid (9-HPODE) |

| 2 | Allene Oxide Synthase (AOS) | 9-HPODE | Allene Oxide |

| 3 | Hydrolysis (spontaneous or enzymatic) | Allene Oxide | This compound |

Bacterial Biotransformation Processes (e.g., Pseudomonas sp. 32T3)

Certain bacteria are capable of biotransforming fatty acids into a variety of hydroxylated and oxygenated products. Pseudomonas sp. 32T3, a bacterial strain isolated from soil contaminated with vegetable oil, has been shown to produce (E)-9-hydroxy-10-octadecenoic acid as a bioconversion product of oleic acid. researchgate.net

The biotransformation process involves growing the bacterial cells in a mineral medium with oleic acid as the primary carbon source. researchgate.net The bacterium possesses enzymes that catalyze the hydration of the double bond in oleic acid, leading to the formation of a hydroxy fatty acid. While the exact enzymatic mechanism in Pseudomonas sp. 32T3 for this specific transformation has not been fully elucidated, it represents a distinct microbial route to the synthesis of 9-hydroxy C18 fatty acids. This process is of interest for the potential biotechnological production of these compounds. researchgate.net

The following table outlines the biotransformation of oleic acid by Pseudomonas sp. 32T3.

| Organism | Substrate | Key Products |

| Pseudomonas sp. 32T3 | Oleic Acid | (E)-9-hydroxy-10-octadecenoic acid, (E)-11-hydroxy-9-octadecenoic acid, (E)-10-hydroxy-8-octadecenoic acid |

Biological Functions and Molecular Roles of 9 Hydroxy 10 Oxooctadec 12 Enoic Acid and Its Metabolites

Involvement in Cellular Signaling and Regulatory Processes

9-Hydroxy-10-oxooctadec-12-enoic acid, a member of the oxylipin family of oxidized fatty acids, participates in various cellular signaling cascades. While much of the research has centered on its role in plant physiology, related oxo-fatty acids have been shown to influence cellular processes in other organisms. For instance, structurally similar compounds can act as agonists for peroxisome proliferator-activated receptors (PPARs), which are crucial regulators of lipid metabolism. The activation of these signaling pathways can influence gene expression related to energy homeostasis.

Influence on Cell Proliferation and Apoptosis Pathways

While direct studies on this compound's effect on animal cell proliferation and apoptosis are limited, research on related hydroxy fatty acids provides insight into potential activities. For example, ω-hydroxyundec-9-enoic acid has been shown to induce apoptosis in breast cancer and non-small cell lung cancer cells. nih.govnih.gov This process involves the generation of reactive oxygen species (ROS), which can trigger endoplasmic reticulum stress and activate key signaling pathways. nih.gov In breast cancer cells, this compound can activate AMP-activated protein kinase (AMPK), leading to the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2. nih.gov This cascade results in the cleavage of caspase-3 and poly (ADP-ribose) polymerase (PARP), hallmarks of programmed cell death. nih.gov

Signaling Roles in Plant Physiology

In plants, this compound, commonly referred to as KODA, is recognized as a significant signaling molecule. researchgate.netyoutube.com It is an oxylipin derived from linolenic acid and is involved in a variety of developmental processes. researchgate.net KODA has been implicated in promoting flower formation, activating rooting, breaking endodormancy in buds, and increasing shoot germination. researchgate.net Its role extends to regulating the expression of genes that suppress flower induction, thereby facilitating the transition from vegetative to reproductive growth. researchgate.net

Response to Abiotic Stress in Plants (e.g., Drought, Heat, Osmotic Stress)

This compound is involved in plant responses to various environmental challenges. koreascience.kr Studies have shown that its levels can be influenced by abiotic stressors. For example, in the aquatic plant Lemna paucicostata, exposure to drought, heat, or osmotic stress leads to the production of flower-inducing substances, a process in which KODA is implicated. koreascience.kr This suggests that the compound is part of a signaling pathway that helps plants adapt their reproductive timing in response to adverse environmental conditions.

Flower Induction Activity through Conjugated Derivatives (KODA and FN Analogs)

One of the most well-documented roles of this compound is its involvement in flower induction, although it is not the direct active agent. koreascience.krresearchgate.net KODA itself is inactive in promoting flowering but becomes highly potent upon reacting with catecholamines, which are naturally present in plants. koreascience.krresearchgate.net This reaction produces a variety of adducts, referred to as FN analogs, that are powerful inducers of floral differentiation. researchgate.net

The application of KODA has been shown to promote flowering in a range of plants, from the model short-day plant Pharbitis nil (Japanese morning glory) to horticultural species like carnations. koreascience.krresearchgate.net Endogenous levels of KODA have been observed to increase sharply during the dark period that induces flowering in short-day plants, and this increase is absent when the dark period is interrupted by light, a condition that inhibits flowering. koreascience.kr Furthermore, a transient increase in KODA has been noted in immature flower buds of several ornamental plants, suggesting its role in flower formation as well as induction. researchgate.net

Table 1: Effect of Exogenous KODA on Flower Bud Induction in Pharbitis nil

| Treatment Group | KODA Concentration (µM) | Average Number of Flower Buds per Plant |

|---|---|---|

| Control | 0 | 1 |

| KODA | 100 | 2 |

Mechanism of Interaction with Catecholamines in Floral Signaling

The flower-inducing activity of this compound is mediated through its chemical reaction with catecholamines, such as norepinephrine (B1679862). koreascience.krresearchgate.net This interaction, which occurs in an aqueous environment, generates several products, with the major adducts being designated FN1 and FN2. koreascience.kr These products are tricyclic α-ketol fatty acids. FN1, in particular, has been identified as a potent inducer of flowering in Lemna paucicostata. researchgate.net The formation of these active conjugates is a critical step in the signaling pathway that leads to floral initiation.

Structure-Activity Relationship (SAR) Studies for Flower Induction

The effectiveness of the KODA-catecholamine adducts in inducing flowering is highly dependent on their specific chemical structure. Structure-activity relationship (SAR) studies have revealed the importance of stereochemistry in this biological activity. This compound has an asymmetric carbon at the 9-position. Research has shown that the 9R-form of KODA reacts with norepinephrine to produce FN1, which exhibits strong flower-inducing activity. koreascience.kr In contrast, the 9S-form of KODA yields the C-9 epimer, FN2, which is inactive. koreascience.kr This stereoselectivity highlights the precise structural requirements for the molecule to interact with its target in the floral signaling pathway. Further research into other reaction products has identified additional adducts, such as FN10, which is structurally similar to FN1 and shows even greater potency in flower induction, reinforcing the importance of the tricyclic structure for this activity. researchgate.net

Table 2: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 9R-Hydroxy-10-oxooctadec-12-enoic acid |

| 9S-Hydroxy-10-oxooctadec-12-enoic acid |

| ω-hydroxyundec-9-enoic acid |

| Bax |

| Bcl-2 |

| Caspase-3 |

| Catecholamines |

| FN1 |

| FN2 |

| FN10 |

| Linolenic acid |

| Norepinephrine |

Contributions to Lipid Metabolism and Transport

This compound is an oxidized metabolite of linoleic acid, placing it within a class of compounds known as oxidized linoleic acid metabolites (OXLAMs) that play significant roles in lipid biochemistry. iu.eduescholarship.org Research on structurally similar keto- and hydroxy-fatty acids demonstrates their capacity to act as signaling molecules in lipid metabolism. For instance, the related compound 9-oxo-10(E),12(E)-octadecadienoic acid (9-oxo-ODA), derived from tomatoes, has been identified as a potent agonist for the peroxisome proliferator-activated receptor alpha (PPARα). escholarship.org Activation of PPARα is a key regulatory step in lipid homeostasis; it increases the expression of genes involved in fatty acid oxidation, which in turn helps to decrease the accumulation of triglycerides in hepatocytes. escholarship.org

Another related microbial metabolite, 10-hydroxystearic acid (10-HSA), also functions as a PPARα agonist, where it aids in restoring lipid energy metabolism. wikipedia.org The metabolic pathway of this compound is linked to its precursor, 9-hydroxyoctadecadienoic acid (9-HODE), which can be further metabolized by hydroxy-fatty-acid dehydrogenases to its corresponding oxo-derivative, 9-oxo-octadecadienoic acid (9-oxoODE). iu.edu These metabolic conversions are crucial, as the presence of OXLAMs, specifically 9- and 13-oxo-ODE, has been associated with metabolic syndrome and an adverse lipoprotein profile in obese adolescents. iu.edu This suggests that this compound and its related metabolites are active participants in metabolic regulation, with the potential to influence systemic lipid levels and related pathologies.

Metabolic Functions of Related Hydroxy and Oxo Fatty Acids

| Compound | Metabolic Role | Mechanism of Action | Primary Finding |

|---|---|---|---|

| 9-oxo-10(E),12(E)-octadecadienoic acid (9-oxo-ODA) | Lipid Regulation | Potent PPARα agonist | Decreases triglyceride accumulation in mouse primary hepatocytes. escholarship.org |

| 10-hydroxystearic acid (10-HSA) | Metabolic Restoration | PPARα agonist | Restores lipid energy metabolism and prevents liver dysfunction. wikipedia.org |

| 9- and 13-oxo-octadecadienoic acid (9- and 13-oxo-ODE) | Pathological Marker | Associated with metabolic dysregulation | Elevated concentrations are associated with metabolic syndrome in obese adolescents. iu.edu |

The transport of hydrophobic molecules like fatty acids through aqueous environments necessitates carrier proteins. The lipocalin family consists of small, extracellular proteins that bind and transport small hydrophobic molecules, including lipids and fatty acids. nih.govfrontiersin.org While direct binding studies of this compound to bovine lipocalins have not been documented, the known functions and ligand specificities of this protein family suggest a potential interaction.

Lipocalins are characterized by a conserved β-barrel structure that forms an internal binding pocket for hydrophobic ligands. frontiersin.org Several human lipocalins, such as Apolipoprotein D (ApoD), Lipocalin-1 (Lcn1), and Odorant-binding protein 2a (Obp2a), have been shown to bind and facilitate the secretion of long-chain saturated and unsaturated fatty acids. frontiersin.orgnih.gov Lipocalin-2 (Lcn2) has been specifically identified as a regulator of fatty acid oxidation. nih.govproteopedia.org

Bovine odorant-binding protein (bOBP), a well-studied member of the lipocalin family found in the nasal mucosa of cows, is known to bind a broad array of hydrophobic odorants, including terpenes, aldehydes, and esters. nih.govnih.govnih.gov Its primary function is to transport these molecules across the aqueous mucus to olfactory receptors. nih.gov Given that lipocalins in general, and bovine variants specifically, bind a wide range of fatty acids, it is plausible that this compound, as a hydrophobic oxidized fatty acid, could be a ligand for bovine lipocalins or other related lipid transport proteins. wur.nl

Antimicrobial Activities of Hydroxy-Oxo Fatty Acids

Hydroxy-oxo fatty acids and their precursors represent a class of lipids with recognized antimicrobial properties. While specific studies on the antimicrobial activity of this compound are limited, research on related compounds provides strong evidence for the bioactivity of this molecular class.

Linoleic acid (9,12-octadecadienoic acid), the parent compound from which this compound is derived, demonstrates a significant broad-spectrum antimicrobial effect. It has shown activity against various pathogenic bacteria and fungi. frontiersin.orgnih.gov

Antimicrobial Spectrum of Linoleic Acid

| Organism Type | Species | Activity |

|---|---|---|

| Bacteria (Gram-positive & Gram-negative) | Staphylococcus aureus | Inhibitory |

| Streptococcus pyogenes | Inhibitory | |

| Escherichia coli | Inhibitory | |

| Salmonella typhi | Inhibitory | |

| Fungi | Candida albicans | Inhibitory |

| Aspergillus niger | Inhibitory |

Data sourced from studies on 9,12-octadecadienoic acid. frontiersin.orgnih.gov

Furthermore, other hydroxy fatty acids (HFAs) derived from polyunsaturated fatty acids are known to possess defensive properties. For example, 9-hydroxy-10E,12Z,15Z-octadecatrienoic acid (9-HOTE), a metabolite of α-linolenic acid, has been identified as an antifungal compound. frontiersin.org The methyl esters of other octadecadienoic acids have also been noted for their antibacterial and antifungal potential. nih.gov These findings collectively suggest that the presence of hydroxyl and oxo functional groups on the C18 fatty acid backbone, as seen in this compound, is characteristic of a class of molecules with significant antimicrobial capabilities.

Receptor Interactions (e.g., Hydroxycarboxylic Acid Receptors, Free Fatty Acid Receptors)

Oxidized fatty acids, including this compound, can function as signaling molecules by interacting with specific cell surface receptors. Key among these are G protein-coupled receptors (GPCRs), which include the Free Fatty Acid Receptor (FFAR) and Hydroxycarboxylic Acid Receptor (HCA) families.

A closely related oxidized linoleic acid metabolite, 9-hydroxyoctadecadienoic acid (9-HODE), has been definitively identified as a ligand for the G protein-coupled receptor G2A (also known as GPR132). nih.govresearchgate.net This receptor is expressed in immune cells like macrophages and lymphocytes. nih.govwur.nl The binding of 9-HODE to G2A initiates a signaling cascade, including intracellular calcium mobilization, inhibition of cAMP accumulation, and activation of MAP kinase. proteopedia.orgnih.gov

Beyond the specific G2A interaction, the broader families of FFARs and HCAs are primary targets for fatty acid ligands. nih.gov

Free Fatty Acid Receptors (FFARs): This family is classified based on the chain length of their fatty acid ligands. FFAR1 (GPR40) and FFAR4 (GPR120) are activated by medium- to long-chain fatty acids. nih.govmedchemexpress.comebi.ac.uk As this compound is a long-chain (C18) fatty acid derivative, it is a potential agonist for FFAR1 and FFAR4. These receptors are involved in metabolic processes, including insulin (B600854) and incretin (B1656795) secretion. nih.govnih.gov In contrast, FFAR2 (GPR43) and FFAR3 (GPR41) respond to short-chain fatty acids. ebi.ac.uk

Hydroxycarboxylic Acid Receptors (HCAs): This family, comprising HCA1 (GPR81), HCA2 (GPR109A), and HCA3 (GPR109B), is activated by various endogenous hydroxy-carboxylic acids. Their ligands include lactate (B86563) (HCA1), the ketone body β-hydroxybutyrate (HCA2), and the β-oxidation intermediate 3-hydroxy-octanoic acid (HCA3). These receptors are notably expressed in adipocytes, where they mediate anti-lipolytic effects. The structural characteristics of this compound make it a plausible, though unconfirmed, ligand for one or more HCA receptors.

Fatty Acid Receptor Families and Potential Interactions

| Receptor/Family | Known or Potential Ligands | Primary Function/Location | Relevance to this compound |

|---|---|---|---|

| G2A (GPR132) | 9-HODE and other oxidized free fatty acids. nih.gov | Immune cells (macrophages, lymphocytes); involved in inflammation and cell cycle. nih.govwur.nl | High: A closely related metabolite is a known ligand. |

| FFAR1 (GPR40) & FFAR4 (GPR120) | Medium- and long-chain fatty acids. nih.govmedchemexpress.com | Pancreatic β-cells, intestine; regulate insulin and incretin secretion. nih.govnih.gov | Potential: Based on its long-chain (C18) structure. |

| HCA Receptors (HCA1, HCA2, HCA3) | Hydroxy-carboxylic acids (e.g., lactate, β-hydroxybutyrate). | Adipocytes, immune cells; mediate anti-lipolytic effects. | Plausible: Based on its hydroxy-carboxylic acid structure. |

Academic Synthetic Methodologies for 9 Hydroxy 10 Oxooctadec 12 Enoic Acid and Analogs

Chemoenzymatic Synthesis Strategies

Chemoenzymatic strategies are powerful for synthesizing complex fatty acid derivatives due to the high regio- and stereoselectivity offered by enzymes. These methods typically involve an enzymatic step to install key functional groups onto a fatty acid backbone, which may be followed by chemical modifications.

Enzyme preparations from flax (Linum usitatissimum) seeds are capable of metabolizing polyunsaturated fatty acids into a variety of oxidized products, including α- and γ-ketols. The process begins with the lipoxygenase-mediated formation of a fatty acid hydroperoxide. Specifically, linoleic acid can be converted to its 13-hydroperoxide, which then serves as a substrate for subsequent enzymatic transformations.

A key enzyme in flax, hydroperoxide dehydrase, facilitates the conversion of the hydroperoxide into an unstable allene (B1206475) epoxide intermediate. rsc.orgnih.gov This reactive intermediate can then undergo spontaneous hydrolysis to yield stereospecific ketol structures. Research has demonstrated that the 13-hydroperoxide of linoleic acid, when treated with a flax enzyme preparation, yields both (13R)-hydroxy-12-oxo-octadec-(9Z)-enoic acid (an α-ketol) and 9-hydroxy-12-oxo-octadec-(10E)-enoic acid (a γ-ketol). Similarly, enzyme preparations from flax can transform 9-hydroperoxy-octadecatrienoic acid (9-HPOT) into 9-hydroxy-10-oxo-12(Z),15(Z)-octadecadienoic acid. nih.gov This pathway highlights the utility of flax-derived enzymes in generating specific hydroxy-keto fatty acid isomers from common unsaturated fatty acid precursors.

Biocatalytic methods using isolated or recombinant enzymes offer a controlled and efficient route to hydroxy fatty acids from their unsaturated precursors. A notable example is the use of a recombinant 9R-lipoxygenase (9R-LOX) from the cyanobacterium Nostoc sp. SAG 25.82 for the stereoselective production of 9R-hydroxy fatty acids.

This enzyme demonstrates high activity on both α-linolenic acid (ALA) and linoleic acid (LA). The process involves the direct oxygenation of the fatty acid at the C-9 position to form a 9-hydroperoxy intermediate, which is subsequently reduced to the corresponding 9R-hydroxy product. This biocatalytic system has been optimized for high productivity, achieving significant yields in short reaction times. For instance, using optimized conditions, 9R-LOX can convert linoleic acid to 9R-hydroxy-10E,12Z-octadecadienoic acid (9R-HODE) with a conversion yield of 95% and a productivity of 38.4 g/L/h.

Table 1: Biocatalytic Production of 9R-Hydroxy Fatty Acids using Nostoc sp. 9R-LOX

| Substrate | Product | Enzyme Concentration | Substrate Concentration | Conversion Yield (%) | Productivity (g/L/h) |

|---|---|---|---|---|---|

| Linoleic Acid (LA) | 9R-HODE | 1 g/L | 40 g/L | 95 | 38.4 |

| α-Linolenic Acid (ALA) | 9R-HOTE | 1 g/L | 40 g/L | 94 | 37.6 |

Data sourced from Kim K-R, et al. (2015). 9R-HODE: 9R-hydroxy-10E,12Z-octadecadienoic acid; 9R-HOTE: 9R-hydroxy-10E,12Z,15Z-octadecatrienoic acid.

Chemical Synthesis Techniques

Purely chemical synthesis provides access to a wide range of analogs and allows for modifications that are not possible through enzymatic routes. These methods often involve multiple steps and rely on the precise control of chemical reactions.

The total chemical synthesis of long-chain oxylipins like 9-Hydroxy-10-oxooctadec-12-enoic acid requires a multi-step approach. Although a complete synthesis of this specific molecule is not widely documented, the synthesis of its analogs, such as 9,12-dioxo-10(Z)-dodecenoic acid, illustrates the general strategies employed. researchgate.net Such syntheses typically involve the coupling of smaller, functionalized building blocks to construct the full carbon skeleton. Key reactions may include Wittig-type olefination to install double bonds with specific geometry, Grignard reactions for carbon-carbon bond formation, and protecting group strategies to mask reactive functional groups during the synthetic sequence.

Control over functional groups is critical in the synthesis of hydroxy-keto fatty acids. Key transformations include:

Oxidation: The conversion of a hydroxyl group to a ketone is a fundamental step. For the synthesis of an α-keto acid from an α-hydroxy acid precursor, chemoselective oxidation methods are required to avoid over-oxidation and decarboxylation. acs.org Catalysts such as 2-azaadamantane (B3153908) N-oxyl (AZADO) with molecular oxygen as the co-oxidant can achieve this transformation under mild conditions. acs.orgorganic-chemistry.org

Reduction: The synthesis of the hydroxy group often proceeds via the reduction of a hydroperoxide or ketone precursor. For example, hydroperoxides generated enzymatically or chemically can be selectively reduced to the corresponding alcohol using reagents like stannous chloride (SnCl₂). gsartor.org

Stereoselective Synthesis of Chiral Analogs

Creating specific stereoisomers (enantiomers and diastereomers) is crucial, as the biological activity of oxylipins is often dependent on their three-dimensional structure.

Chemoenzymatic methods are inherently stereoselective. As discussed, the flax enzyme pathway produces the (13R)-hydroxy-12-oxo isomer, while the Nostoc sp. lipoxygenase yields the 9R-hydroxy product.

In chemical synthesis, stereoselectivity can be introduced through several strategies. One approach involves the use of organocatalysis to create chiral intermediates. For instance, chiral terminal epoxides can be synthesized and then opened with appropriate nucleophiles to set the stereocenter of the hydroxyl group. nih.gov For molecules containing multiple stereocenters, such as a β-hydroxy ketone moiety, diastereoselective reduction methods are powerful tools. The Narasaka-Prasad reduction, for example, uses a boron chelating agent to direct the delivery of a hydride to achieve a syn-1,3-diol with high diastereoselectivity. youtube.com Conversely, the Evans-Saksena reduction can be used to generate the corresponding anti-1,3-diol. youtube.com These methods allow for precise control over the relative stereochemistry of adjacent hydroxyl and keto groups, which is essential for synthesizing specific chiral analogs.

Design and Implementation of Chiral Building Blocks

The cornerstone of a successful asymmetric synthesis is the generation of enantiomerically pure building blocks that contain the key stereogenic centers of the target molecule. nih.govresearchgate.net For this compound, the critical chiral element is the hydroxyl group at the C-9 position. Synthetic strategies are therefore designed around the creation of a chiral synthon that incorporates this feature with the correct absolute stereochemistry.

One of the most effective techniques for generating such building blocks from achiral starting materials involves catalytic asymmetric synthesis. nih.govnih.gov This approach avoids the limitations of using naturally occurring chiral pool materials and allows for the synthesis of either enantiomer of the target. A common strategy involves the asymmetric epoxidation of a terminal alkene, followed by a regioselective ring-opening. For instance, an ω-alkenyl ester can be subjected to a Jacobsen-Katsuki or Sharpless asymmetric epoxidation to produce a chiral epoxide with high enantiomeric excess. This epoxide then serves as a versatile intermediate. Regioselective opening of the epoxide at the terminal carbon with an organocuprate reagent, which could contain the remainder of the fatty acid chain, would install the alkyl chain and reveal the secondary alcohol at the desired position (C-9) with inverted stereochemistry.

Another powerful approach is the asymmetric synthesis of chiral secondary alcohols via the organocatalytic reduction of a prochiral ketone. This method establishes the C-9 hydroxyl stereocenter directly. Alternatively, a chiral α-hydroxy aldehyde can be synthesized and then elaborated using carbon-chain extension reactions like the Wittig or Horner-Wadsworth-Emmons reaction. mdpi.org Chiral α-hydroxy aldehydes can be accessed from simple aldehydes through enzymatic reactions (e.g., using R-hydroxynitrile lyase) followed by reduction of the nitrile group. mdpi.org These methods provide access to versatile chiral synthons that are primed for incorporation into the full carbon skeleton of the target fatty acid. enamine.net

Table 1: Methodologies for Chiral Building Block Synthesis

| Methodology | Description | Key Reagents/Catalysts | Intermediate |

|---|---|---|---|

| Asymmetric Epoxidation/Ring-Opening | Enantioselective epoxidation of a terminal alkene followed by regioselective opening with a nucleophile to establish the chiral alcohol center. | Jacobsen's Catalyst, Sharpless Epoxidation Reagents, Organocuprates | Chiral Epoxide |

| Asymmetric Hydrogenation/Reduction | Enantioselective reduction of a prochiral ketone to directly form the chiral secondary alcohol. | Noyori Catalysts, CBS Reagents | Chiral Alcohol |

Application of Asymmetric Dihydroxylation and Coupling Reactions

While the target molecule contains a single hydroxyl group, the Sharpless Asymmetric Dihydroxylation (SAD) is a cornerstone of modern asymmetric synthesis for creating vicinal diols, which are versatile intermediates for further functionalization. encyclopedia.pubsemanticscholar.orgnih.gov This reaction employs a catalytic amount of osmium tetroxide in the presence of a chiral quinine-derived ligand to achieve highly enantioselective dihydroxylation of a prochiral alkene. organic-chemistry.orgwikipedia.org The choice of ligand, typically from commercially available "AD-mix" preparations (AD-mix-α containing (DHQ)₂PHAL or AD-mix-β containing (DHQD)₂PHAL), dictates which face of the alkene is hydroxylated, allowing for predictable control over the stereochemical outcome. organic-chemistry.orgwikipedia.org

In a synthetic route toward analogs of this compound, an intermediate containing a carbon-carbon double bond at the appropriate position could be subjected to SAD. This would generate a chiral 1,2-diol. This diol could then be further manipulated; for example, one hydroxyl group could be selectively protected, while the other is oxidized to a ketone. Subsequent deprotection and elimination or reduction steps could then be used to arrive at the desired α-hydroxy ketone functionality. This strategy highlights the utility of SAD in creating dense and stereochemically rich intermediates that can be converted into a variety of final products. nih.gov

The assembly of the full 18-carbon chain of the target molecule and its analogs relies heavily on robust and efficient coupling reactions. These reactions serve to connect the chiral building blocks with other fragments of the molecule. For constructing the carbon skeleton, palladium-catalyzed cross-coupling reactions are particularly powerful. For instance, a Sonogashira coupling could be employed to join an sp-hybridized carbon (alkyne) with an sp²-hybridized carbon (vinyl halide), forming a conjugated enyne system that is a key structural feature of many related natural products. encyclopedia.pub

Once the core structure is assembled, further modifications, particularly at the carboxylic acid terminus, are often desired to create analogs for structure-activity relationship studies. A common method for this is amide coupling. For example, the carboxylic acid of a parent molecule can be activated and reacted with a diverse range of amines to generate a library of amide analogs. This is typically achieved using peptide coupling reagents.

Table 2: Key Reactions in the Synthesis and Derivatization of Analogs

| Reaction Type | Description | Key Reagents | Purpose |

|---|---|---|---|

| Sharpless Asymmetric Dihydroxylation | Catalytic, enantioselective conversion of an alkene to a vicinal diol. | OsO₄ (cat.), AD-mix-α or AD-mix-β, NMO | Creation of chiral diol intermediates. |

Advanced Analytical Approaches for the Characterization and Quantification of 9 Hydroxy 10 Oxooctadec 12 Enoic Acid

Chromatographic Separation and Detection Methodologies

Chromatography is fundamental to the analysis of 9-Hydroxy-10-oxooctadec-12-enoic acid, enabling its isolation from other related fatty acid metabolites. The choice of technique depends on the analytical goal, whether it is for comprehensive profiling, targeted quantification, or preparative isolation.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and highly sensitive technique for the targeted analysis and quantification of fatty acid metabolites within complex biological samples. jsbms.jpresearchgate.net This method offers excellent selectivity by separating compounds based on their physicochemical properties, followed by detection based on their unique mass-to-charge ratios and fragmentation patterns.

For a polar lipid like this compound, reversed-phase chromatography is typically employed. The analysis is commonly performed using electrospray ionization (ESI) in negative ion mode, which is highly effective for deprotonating the carboxylic acid group, yielding a prominent [M-H]⁻ precursor ion. Tandem mass spectrometry (MS/MS) then fragments this precursor ion to produce specific product ions, which are used for unambiguous identification and quantification, minimizing interference from the sample matrix. researchgate.net This targeted approach, often using a triple quadrupole mass spectrometer, allows for the development of robust and reproducible quantitative assays. jsbms.jp

Table 1: Typical LC-MS/MS Parameters for Oxidized Fatty Acid Analysis This table is interactive. Click on the headers to sort.

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Chromatography | Reversed-Phase (e.g., C18 column) | Separates analytes based on hydrophobicity. |

| Mobile Phase | Acetonitrile (B52724)/Water gradient with acid modifier (e.g., 0.1% formic acid) | Elutes compounds from the column. |

| Ionization Mode | Electrospray Ionization (ESI), Negative | Generates negatively charged ions (e.g., [M-H]⁻), ideal for acidic molecules. |

| MS Analyzer | Triple Quadrupole (QqQ) | Allows for targeted analysis using Multiple Reaction Monitoring (MRM). |

| Precursor Ion | [M-H]⁻ (e.g., m/z 311.2 for the target compound) | Selects the ion corresponding to the molecule of interest. |

| Product Ions | Characteristic fragments | Generated by collision-induced dissociation; used for confirmation and quantification. |

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the analytical quantification and the preparative isolation of this compound from natural sources or reaction mixtures. nih.govnih.gov When coupled with detectors like a Photodiode Array (PDA) or UV detector, HPLC can quantify the compound, although it provides less structural information than a mass spectrometer.

For isolation, reversed-phase HPLC is frequently used, often employing a sequence of chromatographic steps to achieve high purity. nih.gov The separation relies on the differential partitioning of the compound between the stationary phase (e.g., a C18-silica packing) and a liquid mobile phase. A gradient of solvents, such as water and acetonitrile or methanol, is typically used to elute compounds with varying polarities. Fractions are collected and can be further analyzed using spectroscopic techniques to confirm the structure of the isolated molecule. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for analyzing the products of bioconversion or biosynthesis, particularly for identifying fatty acids. researchgate.net Due to the low volatility and polar nature of this compound, a chemical derivatization step is required prior to analysis. This typically involves two reactions: esterification of the carboxylic acid group (e.g., to a methyl ester) and silylation of the hydroxyl group to form a trimethylsilyl (B98337) (TMS) ether. This process increases the compound's volatility and thermal stability. researchgate.net

The derivatized sample is then injected into the GC, where it is separated from other components on a capillary column (e.g., DB-5). f1000research.com The separated compounds enter the mass spectrometer, which generates a mass spectrum based on the electron ionization (EI) fragmentation pattern. The fragmentation of the TMS-derivatized hydroxy fatty acid is highly informative, often showing characteristic ions resulting from cleavage alpha to the silylated hydroxyl group, which helps to pinpoint the position of the original hydroxyl group on the fatty acid chain. researchgate.net

Table 2: Example GC-MS Conditions for Derivatized Fatty Acid Analysis This table is interactive. Click on the headers to sort.

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Derivatization | Methylation (for -COOH), Silylation (for -OH) | Increases volatility and thermal stability for GC analysis. |

| GC Column | DB-5 fused-silica capillary column | Separates volatile compounds based on boiling point and polarity. |

| Carrier Gas | Helium | Transports the sample through the column. |

| Injection Mode | Split | Introduces a small, representative portion of the sample onto the column. |

| Ionization Mode | Electron Ionization (EI, 70 eV) | Fragments molecules into reproducible patterns for identification. |

| MS Analyzer | Quadrupole or Ion Trap | Separates fragment ions by their mass-to-charge ratio. |

Spectroscopic Techniques for Structural Elucidation

While chromatography separates the compound, spectroscopy is essential for its definitive structural identification. Mass spectrometry and nuclear magnetic resonance are the primary tools used to piece together the molecular puzzle.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules, including this compound. nih.govresearchgate.net Both ¹H (proton) and ¹³C (carbon) NMR provide detailed information about the chemical environment of each atom in the molecule.

¹H NMR reveals the number of different types of protons, their connectivity through spin-spin coupling, and their chemical environment. For this compound, key signals would include those for the vinylic protons of the double bond, the proton on the carbon bearing the hydroxyl group (the carbinol proton), the alpha-methylene protons adjacent to the carboxyl group, and the overlapping signals of the long aliphatic chain.

¹³C NMR provides a count of the unique carbon atoms in the molecule. Distinctive signals would be expected for the carboxyl carbon (~175-180 ppm), the keto carbonyl carbon (>200 ppm), the carbons of the double bond (~120-140 ppm), and the carbon attached to the hydroxyl group (~70-80 ppm).

Combined with 2D NMR experiments (like COSY, HSQC, and HMBC), a complete and unambiguous assignment of the entire molecular structure can be achieved.

Table 3: Expected NMR Chemical Shift Regions for Key Functional Groups This table is interactive. Click on the headers to sort.

| Functional Group | Nucleus | Expected Chemical Shift (ppm) |

|---|---|---|

| Carboxylic Acid | ¹³C | 175 - 185 |

| Ketone Carbonyl | ¹³C | > 200 |

| Alkene (C=C) | ¹³C | 120 - 140 |

| Carbinol (CH-OH) | ¹³C | 70 - 80 |

| Alkene (CH=CH) | ¹H | 5.0 - 6.5 |

| Carbinol (CH-OH) | ¹H | 3.5 - 4.5 |

| Methylene (α to COOH) | ¹H | ~ 2.3 |

High-Resolution Mass Spectrometry (HR-MS), using analyzers such as Time-of-Flight (TOF) or Orbitrap, is critical for determining the elemental composition of an unknown compound by providing a highly accurate mass measurement. lcms.cz For this compound, the molecular formula is C₁₈H₃₂O₄. The theoretical monoisotopic mass of this molecule can be calculated with high precision.

HR-MS can measure the mass of the corresponding [M-H]⁻ ion to within a few parts per million (ppm) of its theoretical value, which strongly supports the proposed molecular formula and rules out other potential formulas with the same nominal mass. This technique is a foundational step in metabolite identification, providing a high degree of confidence in the elemental composition before further structural elucidation by NMR or MS/MS is performed. nih.gov

Table 4: Molecular Formula Determination by HR-MS This table is interactive. Click on the headers to sort.

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₈H₃₂O₄ |

| Theoretical Exact Mass [M] | 312.23006 Da |

| Ion Observed (Negative Mode) | [M-H]⁻ |

| Theoretical m/z of [M-H]⁻ | 311.22225 |

| Hypothetical Measured m/z | 311.22250 |

| Mass Error | 0.8 ppm |

Methodologies for Stereoisomer Resolution and Absolute Configuration Assignment

The presence of a chiral center at the C-9 position in this compound necessitates the use of advanced analytical techniques to separate its stereoisomers and determine their absolute configuration. The spatial arrangement of the hydroxyl group is critical as different stereoisomers can exhibit distinct biological activities. Methodologies for stereoisomer resolution primarily rely on chiral chromatography, while absolute configuration is typically assigned using chiroptical spectroscopy or nuclear magnetic resonance (NMR) spectroscopy after derivatization.

Stereoisomer Resolution using Chiral High-Performance Liquid Chromatography (HPLC)

Chiral Phase-High-Performance Liquid Chromatography (CP-HPLC) is the most widely employed technique for the resolution of enantiomers of hydroxy fatty acids, including compounds structurally similar to this compound. aocs.orgaocs.org This method utilizes a chiral stationary phase (CSP) that interacts differentially with the enantiomers, leading to different retention times and, consequently, their separation.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are particularly effective for this class of compounds. nih.gov Columns like Chiralpak AD or Reprosil Chiral-NR have been successfully used for the separation of various hydroperoxy and hydroxy octadecenoic acid isomers. nih.govnih.gov The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. The stability of these complexes is influenced by various intermolecular interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance.

For the separation of the enantiomers of this compound, a normal-phase CP-HPLC method is generally preferred. The mobile phase typically consists of a mixture of a non-polar solvent, such as hexane, and a small amount of a polar modifier, like isopropanol (B130326) or ethanol. The addition of a small percentage of an acid, such as acetic acid, can improve peak shape and resolution. The elution order of the enantiomers (S before R or vice versa) is dependent on the specific CSP and the mobile phase composition. nih.govnih.gov Detection is commonly achieved using a UV detector, as the conjugated enone system of the molecule provides a suitable chromophore.

| Parameter | Condition |

|---|---|

| Column | Polysaccharide-based Chiral Stationary Phase (e.g., Chiralpak AD-H) |

| Dimensions | 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Hexane/Isopropanol/Acetic Acid (e.g., 98:2:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | Ambient (e.g., 25 °C) |

| Detection | UV at 235 nm |

| Expected Outcome | Baseline separation of the (9R) and (9S) enantiomers |

Absolute Configuration Assignment

Once the stereoisomers are resolved, the determination of their absolute configuration (R or S) is a critical subsequent step. Several powerful techniques can be employed for this purpose.

Vibrational Circular Dichroism (VCD) Spectroscopy

Vibrational Circular Dichroism (VCD) is a chiroptical spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. nih.gov Enantiomers produce mirror-image VCD spectra, making it an excellent method for determining absolute configuration. biotools.us The experimental VCD spectrum of an isolated enantiomer is compared with the theoretically calculated spectrum for a known configuration (e.g., the S-enantiomer). A match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration. researchgate.net This method is advantageous as it can be performed on the sample in solution without the need for crystallization or derivatization. biotools.us

Nuclear Magnetic Resonance (NMR) Spectroscopy using Chiral Derivatizing Agents (Mosher's Method)

A well-established method for determining the absolute configuration of chiral alcohols is the use of chiral derivatizing agents, such as α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid. nih.govillinois.edu The chiral alcohol is converted into two diastereomeric esters by reaction with the (R)- and (S)-enantiomers of MTPA chloride. stackexchange.comnih.gov

These diastereomeric esters exhibit distinct ¹H NMR spectra. By analyzing the differences in the chemical shifts (Δδ = δS - δR) of the protons near the newly formed chiral ester center, the absolute configuration of the original alcohol can be determined. stackexchange.com According to the empirical model, for the (R)-MTPA ester, protons that lie on the same side as the phenyl group in the most stable conformation are shielded (shift to a higher field), while those on the opposite side are deshielded (shift to a lower field). The opposite is true for the (S)-MTPA ester. A systematic analysis of the Δδ values for the protons on both sides of the chiral center allows for a reliable assignment of the absolute configuration. matilda.science

| Proton Position | δ for (S)-MTPA Ester (ppm) | δ for (R)-MTPA Ester (ppm) | Δδ (δS - δR) (ppm) | Configuration Assignment Basis |

|---|---|---|---|---|

| H-8 | Hypothetical Value | Hypothetical Value | Positive/Negative | Protons with Δδ > 0 are assigned to one side of the Mosher's acid plane, and those with Δδ < 0 to the other, allowing assignment of the C-9 configuration. |

| H-11 | Hypothetical Value | Hypothetical Value | Positive/Negative |

Ecological and Biological Occurrence of 9 Hydroxy 10 Oxooctadec 12 Enoic Acid

Distribution in Plant Species

9-Hydroxy-10-oxooctadec-12-enoic acid, also known as KODA, has been identified in both aquatic and terrestrial plants, where it is often associated with stress responses and developmental processes.

Identification in Aquatic Plants (e.g., Lemna paucicostata)

Research has shown that this compound is a signal compound found in the aquatic plant Lemna paucicostata. Its presence is particularly noted after the plant is exposed to various environmental stressors, including drought, heat, and osmotic stress. nih.gov This suggests a role for the compound in the plant's response to adverse environmental conditions.

Occurrence in Terrestrial Plants (e.g., Pharbitis nil)

In the terrestrial plant Pharbitis nil, commonly known as the Japanese morning glory, this compound has been identified and its endogenous levels have been linked to the induction of flowering. nih.gov Studies have demonstrated that the concentration of this compound increases in the cotyledons of P. nil seedlings during the flower-inductive phase, particularly under short-day conditions that promote flowering. nih.gov The level of this compound rises sharply during the dark period that triggers flowering, indicating its potential role as a signaling molecule in this critical developmental process. nih.gov

| Plant Species | Common Name | Environment | Biological Context |

| Lemna paucicostata | Duckweed | Aquatic | Stress signaling (drought, heat, osmotic stress) |

| Pharbitis nil | Japanese morning glory | Terrestrial | Flower induction (short-day conditions) |

Detection in Fungal Organisms (e.g., Aspergillus terreus, Fusarium oxysporum)

While direct evidence for the production of this compound by Aspergillus terreus is not prominent in the available research, various species of fungi are known to produce a wide array of secondary metabolites, including fatty acid derivatives. Aspergillus terreus has been studied for its production of other bioactive compounds. nih.govnih.govekb.egresearchgate.net

The fungus Fusarium oxysporum is known to metabolize fatty acids and produce various oxylipins, including jasmonates. nih.govsemanticscholar.org While the biosynthesis of jasmonic acid in F. oxysporum involves intermediates derived from fatty acids, the specific production of this compound is not explicitly detailed in the reviewed literature. The metabolic pathways of this fungus are complex and result in a diversity of oxygenated fatty acid molecules. nih.gov

Presence in Bacterial Species (e.g., Pseudomonas sp. 32T3)

The bacterial species Pseudomonas sp. 32T3 has been investigated for its ability to biotransform fatty acids. While research has not specifically identified this compound as a product, these bacteria are known to possess enzymes that can modify fatty acids, leading to the formation of various hydroxy fatty acids. The metabolic activities of Pseudomonas species on lipids are a subject of ongoing research.

Metabolite Profiling in Insect Species (e.g., Anopheles sinensis)

Metabolomic studies have been conducted on various insect species, including the mosquito Anopheles sinensis, to understand their physiological responses to environmental factors and insecticides. researchgate.net These analyses have identified a wide range of metabolites, including various lipids and fatty acid derivatives. researchgate.netnih.gov However, the current body of research does not specifically report the presence of this compound in the metabolite profiles of Anopheles sinensis. Further targeted analysis would be required to determine if this specific compound is present in this insect species.

Environmental Occurrence and Association with Biomolecular Carriers (e.g., Farm Dust Extracts)

This compound has been identified as a component of farm dust extracts. arizona.edu This finding indicates its presence in agricultural environments, likely originating from the microbial and plant matter that constitutes the dust.

Furthermore, studies on farm dust have revealed that this compound can be associated with biomolecular carriers. Specifically, it has been found in fractions of Amish cowshed dust extracts that contain animal and plant proteins, such as Bos d 2 and odorant binding protein. arizona.edu These proteins are thought to transport hydrophobic microbial and plant metabolites. The association of this compound with these carrier proteins suggests a mechanism by which it can be solubilized and transported within the complex matrix of farm dust. arizona.edu

| Environmental Sample | Associated Biomolecular Carriers | Potential Origin |

| Farm Dust Extracts | Bos d 2, Odorant binding protein | Plant and microbial matter |

Emerging Research Directions and Future Avenues in 9 Hydroxy 10 Oxooctadec 12 Enoic Acid Studies

Unraveling Novel Biosynthetic Enzymes and Pathways

The formation of 9-Hydroxy-10-oxooctadec-12-enoic acid is presumed to be an enzymatically controlled process, yet the specific catalysts and complete pathways remain to be fully elucidated. Future research will likely focus on identifying and characterizing the enzymes responsible for its synthesis from linoleic acid precursors.

Key research frontiers include:

Identification of Novel Lipoxygenases (LOXs) and Cytochrome P450 (CYP) Enzymes: While LOXs and CYPs are known to be involved in the oxygenation of polyunsaturated fatty acids, the specific isoforms that regioselectively and stereoselectively produce the precursors to this compound are yet to be definitively identified. frontiersin.org

Characterization of Dehydrogenases and Reductases: The conversion of a hydroperoxy or hydroxy intermediate to the final keto-hydroxy structure necessitates the action of specific dehydrogenases or reductases. frontiersin.org Isolating and characterizing these enzymes are crucial next steps.

Elucidation of Alternative Pathways: Beyond the canonical LOX and CYP pathways, the existence of alternative or complementary biosynthetic routes, potentially involving fatty acid hydratases or unique multi-enzyme complexes, warrants investigation. mdpi.comresearchgate.net

Table 1: Potential Enzyme Classes in this compound Biosynthesis

| Enzyme Class | Potential Role in Biosynthesis | Precursor Molecule | Intermediate Product |

| Lipoxygenases (LOXs) | Catalyze the initial stereo- and regio-selective oxygenation of linoleic acid. plos.org | Linoleic Acid | 9-Hydroperoxyoctadecadienoic acid (9-HPODE) |

| Cytochrome P450s (CYPs) | Mediate the oxidation of fatty acids, potentially leading to hydroxylated intermediates. frontiersin.org | Linoleic Acid | Hydroxylated linoleic acid derivatives |

| Dehydrogenases/Reductases | Convert the hydroperoxy or secondary alcohol group into a ketone. | 9-HPODE or 9-HODE | 9-Keto-10-HODE |

| Fatty Acid Hydratases | Catalyze the addition of water across a double bond, a potential alternative route for hydroxylation. mdpi.com | Linoleic Acid | 10-Hydroxyoctadecanoic acid derivatives |

Deeper Elucidation of Structure-Function Relationships in Biological Contexts

The specific arrangement of the hydroxyl and keto functional groups, along with the conjugated double bond system in this compound, dictates its interaction with biological systems. A deeper understanding of its structure-function relationship is paramount.

Future investigations should prioritize:

Receptor Binding Studies: Identifying specific cellular receptors, such as G-protein coupled receptors (GPCRs) or nuclear receptors, that bind to this compound. This will clarify its role as a signaling molecule.

Enzyme Inhibition/Activation Assays: Determining if this compound acts as a modulator for key enzymes involved in inflammatory or metabolic pathways.

Biophysical Analysis: Studying its interaction with lipid membranes to understand how it may alter membrane fluidity, permeability, and the function of membrane-bound proteins. The presence of both polar (hydroxyl, carboxyl) and nonpolar regions suggests potential surfactant-like properties.

Table 2: Key Structural Features and Their Potential Functional Implications

| Structural Feature | Potential Biological Function | Rationale |

| Hydroxyl Group (-OH) at C9 | Hydrogen bonding with receptor sites; site for further modification (e.g., esterification). | The hydroxyl group is a key determinant for the specific binding and activity of many bioactive lipids. |

| Keto Group (C=O) at C10 | Can act as a hydrogen bond acceptor; potential for covalent interactions (e.g., Schiff base formation). | The reactivity of the keto group can mediate interactions with proteins and other biomolecules. |

| Conjugated Ene-one System | Potential for Michael addition reactions; specific recognition by enzymes or receptors. | This reactive moiety is a common feature in signaling molecules and can covalently modify target proteins. |

| Carboxylic Acid (-COOH) | Anchors the molecule to receptor binding pockets; determines solubility and transport. | The carboxylate group is essential for the classification of the molecule as a fatty acid and for its interaction with transporters and enzymes. |

Exploration of Undiscovered Biological Roles and Regulatory Networks

While related oxidized linoleic acid metabolites (OXLAMs) are implicated in inflammation, immunity, and metabolic regulation, the specific roles of this compound are largely unknown. mdpi.com

Promising areas for exploration include:

Modulation of Inflammatory Responses: Investigating its effects on immune cells (macrophages, neutrophils) and the production of pro-inflammatory or anti-inflammatory cytokines.

Metabolic Signaling: Assessing its influence on glucose and lipid metabolism in key metabolic tissues like the liver, adipose tissue, and skeletal muscle.

Cellular Proliferation and Differentiation: Examining its potential role in regulating cell cycle progression, apoptosis, and differentiation in various cell types. Related fatty acids are known to influence these processes. news-medical.net

Development of Targeted Biosynthetic and Chemoenzymatic Production Strategies

To facilitate in-depth research and explore potential applications, efficient and scalable methods for producing this compound are required. Biocatalysis offers a promising, environmentally friendly alternative to complex chemical syntheses. nih.gov

Future strategies will likely involve:

Metabolic Engineering of Microbial Hosts: Engineering microorganisms like Escherichia coli or Saccharomyces cerevisiae to express the requisite biosynthetic enzymes (e.g., specific LOXs and dehydrogenases) for de novo production from simple carbon sources.

Whole-Cell Biotransformation: Using non-engineered or engineered microorganisms as whole-cell catalysts to convert linoleic acid or its derivatives into the target molecule. researchgate.net

Chemoenzymatic Synthesis: A hybrid approach combining chemical steps with highly selective enzymatic conversions to achieve high yields and purity. mdpi.com This could involve the enzymatic synthesis of a hydroxylated intermediate followed by a chemical oxidation step.

Table 3: Comparison of Production Strategies

| Strategy | Advantages | Challenges |

| Metabolic Engineering | Production from low-cost feedstocks; scalable fermentation. | Complex pathway reconstruction; potential for metabolic burden on the host. |

| Whole-Cell Biotransformation | Simpler process; enzymes are protected within the cell. | Substrate/product toxicity; transport limitations across the cell membrane. |

| Chemoenzymatic Synthesis | Combines the efficiency of chemical synthesis with the selectivity of enzymes; high purity. mdpi.com | More complex multi-step process; may require use of organic solvents. |

Integration into Systems Biology and Multi-Omics Research Platforms

Understanding the complete biological impact of this compound requires a holistic, systems-level approach. nih.gov Integrating its analysis into multi-omics platforms will be essential to map its network of interactions.

Future research should focus on:

Lipidomics: Developing targeted mass spectrometry methods to accurately quantify this compound and related metabolites in various biological samples, providing a snapshot of its regulation in health and disease. nih.govresearchgate.net

Transcriptomics and Proteomics: Analyzing changes in gene and protein expression in response to treatment with this compound to identify the pathways and cellular processes it regulates. fwlaboratory.org

Metabolomics: Assessing the broader metabolic shifts that occur in response to this compound to understand its systemic effects. nih.gov

Biotechnological Applications and Process Optimization

The unique chemical structure of this compound suggests a range of potential biotechnological applications, driving the need for optimized production processes.

Potential applications and research directions include:

Bio-based Polymers and Resins: The hydroxyl and carboxyl groups offer reactive sites for polymerization, making it a potential monomer for creating novel bioplastics or resins.

Emulsifiers and Surfactants: Its amphipathic nature could be exploited in the food, cosmetic, and pharmaceutical industries. nih.gov

Specialty Lubricants: Hydroxy fatty acids are valued as precursors for high-performance biolubricants. nih.gov

Process Optimization: Research into optimizing fermentation or bioconversion conditions (e.g., pH, temperature, substrate feeding strategies) and developing efficient downstream processing and purification methods will be critical for commercial viability. nih.gov

Table 4: Potential Biotechnological Applications

| Application Area | Relevant Chemical Properties | Research Goal |

| Biopolymers | Hydroxyl and carboxyl functional groups for esterification/polymerization. | Synthesis and characterization of polyesters derived from this compound. |

| Cosmetics/Food | Amphipathic nature, potential bioactive properties. | Evaluation as a functional ingredient, emulsifier, or stabilizer. nih.gov |

| Biolubricants | Hydroxylation improves lubricity and thermal stability. | Conversion into estolides or other lubricant base stocks. |

| Agrochemicals | Potential antimicrobial or signaling properties in plants. | Investigation of its role as a plant defense modulator or biopesticide. |

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for the structural characterization and quantification of 9-Hydroxy-10-oxooctadec-12-enoic acid in biological samples?

- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is widely used for quantification due to its sensitivity in detecting low-abundance lipids. Nuclear magnetic resonance (NMR) spectroscopy is critical for resolving stereochemistry, particularly the E/Z configuration of double bonds at positions 10 and 12. For example, Larodan Research Grade Lipids employs NMR to confirm >98% purity and stereochemical integrity . Gas chromatography (GC) may also be applied after derivatization (e.g., methyl ester formation) to enhance volatility .

Q. What are the established protocols for the synthesis of this compound and its derivatives?

- Methodological Answer : Synthesis typically involves oxidation of linoleic acid precursors. For instance, catalytic oxidation using manganese dioxide (MnO₂) in continuous-flow reactors ensures high efficiency and product purity . Site-specific modifications, such as converting the carboxylic acid group to amides, are achieved via coupling reagents (e.g., EDCI/HOBt) to improve metabolic stability . Reaction conditions (e.g., temperature, solvent polarity) must be optimized to avoid over-oxidation to ketones or epoxides .

Q. How does the stereochemistry of this compound influence its biological activity, and what methods are used to determine it?

- Methodological Answer : The E/Z configuration of double bonds at positions 10 and 12 critically affects ligand-receptor interactions. Circular dichroism (CD) spectroscopy and X-ray crystallography are employed to resolve stereochemistry. For example, the (10E,12Z) isomer demonstrates higher binding affinity to peroxisome proliferator-activated receptors (PPARs) compared to all-trans isomers . Chiral column HPLC can separate enantiomers, such as 9(S)-HODE, which exhibits distinct pro-inflammatory signaling roles .

Advanced Research Questions

Q. What experimental strategies are employed to investigate the structure-activity relationships (SAR) of this compound derivatives in modulating glucose uptake?

- Methodological Answer : SAR studies involve systematic modifications:

- Scaffold diversification : Synthesize amide derivatives to replace the acid group, reducing metabolic liability .

- In vitro assays : Measure glucose uptake in L6 myotubes using 2-NBDG fluorescence. For example, derivatives like compound 6 (EC₅₀ = 8.89 µM) showed enhanced activity via PI3K pathway activation .

- Molecular docking : Simulate binding modes with PI3K (PDB: 1E7U) to identify critical hydrogen bonds and hydrophobic interactions. Thermodynamic parameters (ΔG, binding energy) guide prioritization of lead compounds .

Q. How can researchers address discrepancies in reported biological activities of this compound across different experimental models?

- Methodological Answer : Contradictions often arise from:

- Dose-dependent effects : Use standardized dose-response curves (e.g., 0.1–100 µM) to compare pro-inflammatory vs. anti-inflammatory outcomes .

- Model specificity : Validate findings across cell lines (e.g., RAW264.7 macrophages for inflammation) and animal models (e.g., zebrafish for lipid metabolism).

- Analytical validation : Cross-confirm lipid concentrations using LC-MS/MS to rule out matrix interference .

Q. What considerations are critical when designing in vitro versus in vivo studies to evaluate the anti-inflammatory effects of this compound?

- Methodological Answer :

- In vitro : Use primary cells (e.g., human peripheral blood mononuclear cells) to assess cytokine secretion (IL-6, TNF-α) via ELISA. Ensure physiologically relevant concentrations (1–10 µM) to avoid cytotoxicity .

- In vivo : Address bioavailability by formulating the compound in lipid carriers (e.g., liposomes) for oral administration. Monitor pharmacokinetics (Cₘₐₓ, t₁/₂) and tissue distribution in rodent models .

- Controls : Include inhibitors of lipid-metabolizing enzymes (e.g., cyclooxygenase-2) to isolate compound-specific effects .

Key Data from Literature

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |